6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
Overview
Description
. This compound features a benzo[d]thiazole core, which is a heterocyclic aromatic organic compound, and it is modified with an ethyl group and a morpholinopropylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine typically involves multiple steps, starting with the construction of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: : Nucleophiles like alkyl halides and amines, along with suitable solvents and catalysts, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand for biological receptors or enzymes.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : The compound might find use in the production of materials with specific properties.
Mechanism of Action
The mechanism by which 6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine can be compared with other similar compounds, such as:
6-ethyl-N-(2-morpholinopropyl)benzo[d]thiazol-2-amine
6-ethyl-N-(4-morpholinopropyl)benzo[d]thiazol-2-amine
6-ethyl-N-(3-piperidinopropyl)benzo[d]thiazol-2-amine
Properties
IUPAC Name |
6-ethyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-2-13-4-5-14-15(12-13)21-16(18-14)17-6-3-7-19-8-10-20-11-9-19/h4-5,12H,2-3,6-11H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBDNAHRCUUDLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)NCCCN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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